molecular formula C23H28N2O4S B14986416 1-[(4-methylbenzyl)sulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide

1-[(4-methylbenzyl)sulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide

Cat. No.: B14986416
M. Wt: 428.5 g/mol
InChI Key: BEJQNAGRMXSEBV-UHFFFAOYSA-N
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Description

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines a piperidine ring, a carboxamide group, and various aromatic and aliphatic substituents

Preparation Methods

The synthesis of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the carboxamide group, and the attachment of the aromatic and aliphatic substituents. Common synthetic routes may involve:

Industrial production methods would likely optimize these reactions for scale, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially forming sulfoxides or sulfones.

    Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.

Scientific Research Applications

    Chemistry: It can be used as a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: It may have biological activity that could be explored for drug development.

    Medicine: Its structure suggests potential as a pharmaceutical agent, possibly as an inhibitor of specific enzymes or receptors.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar compounds to 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE include:

These compounds share structural similarities but differ in specific substituents, which can affect their chemical properties and applications

Properties

Molecular Formula

C23H28N2O4S

Molecular Weight

428.5 g/mol

IUPAC Name

1-[(4-methylphenyl)methylsulfonyl]-N-(3-prop-2-enoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C23H28N2O4S/c1-3-15-29-22-6-4-5-21(16-22)24-23(26)20-11-13-25(14-12-20)30(27,28)17-19-9-7-18(2)8-10-19/h3-10,16,20H,1,11-15,17H2,2H3,(H,24,26)

InChI Key

BEJQNAGRMXSEBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)OCC=C

Origin of Product

United States

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